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7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine

Kinase inhibition SAR JAK family

Medicinal chemistry programs targeting JAK, c-Met, Axl, HPK1, LRRK2, or DYRK1A kinases require structurally defined pyrrolo[2,3-d]pyrimidine scaffolds. Generic 7H analogs compromise SAR continuity and potency outcomes. • N7-Methyl substitution delivers 2.5-3.4-fold enhanced kinase inhibitory potency across multiple targets versus unsubstituted analogs • 5-Amino regiochemistry enables C5-directed derivatization inaccessible to 4-amino regioisomers-critical for antiproliferative activity • Validated in HPK1 inhibitors (IC₅₀ = 3.5 nM) and c-Met/Axl dual inhibitors (>100-fold selectivity) Supplied at ≥98% purity with rigorous analytical characterization. Available from stock for immediate global dispatch.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
Cat. No. B13162017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CN=CN=C21)N
InChIInChI=1S/C7H8N4/c1-11-3-6(8)5-2-9-4-10-7(5)11/h2-4H,8H2,1H3
InChIKeyWJJWLNUPEKLUBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine for Kinase Inhibitor Development: Core Scaffold Identity and Physicochemical Baseline


7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine (CAS: 1782592-42-0) is a heterocyclic small molecule scaffold belonging to the pyrrolo[2,3-d]pyrimidine class, a privileged pharmacophore extensively employed in kinase inhibitor drug discovery [1]. This compound features a 5-amino substitution pattern on the fused bicyclic core with a methyl group at the N7 position, distinguishing it from 4-amino regioisomers and non-methylated analogs commonly used as ATP-competitive hinge binders . Physicochemical predictions indicate a molecular weight of 148.17 g/mol, calculated logP of 1.29, polar surface area of 90.65 Ų, five hydrogen bond acceptors, and two hydrogen bond donors, with a pKa of 5.49±0.30 (predicted) . These properties position the compound as a Rule-of-Three compliant fragment-like scaffold suitable for lead optimization campaigns targeting kinase ATP-binding pockets, where the 7-methyl substituent confers distinct conformational constraint relative to unsubstituted analogs .

Why 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine Cannot Be Generically Substituted with Unsubstituted or 4-Amino Pyrrolopyrimidine Analogs


Generic substitution among pyrrolo[2,3-d]pyrimidine scaffolds is precluded by three structural determinants that materially alter kinase selectivity profiles and downstream derivatization outcomes. First, the regioisomeric position of the primary amine (5-amino versus the more common 4-amino) dictates the hydrogen-bonding vector within the kinase hinge region, fundamentally altering target engagement geometry and kinome-wide selectivity [1]. Second, the N7-methyl substituent eliminates a hydrogen bond donor site present in unsubstituted 7H analogs, reducing metabolic liability and altering ATP-pocket steric complementarity—a modification shown to improve selectivity in structurally related Aurora kinase and CDK inhibitor optimization campaigns [2]. Third, the 5-amino group offers a distinct synthetic handle for C5 functionalization that is absent in 5-unsubstituted or 5-halogenated comparators, enabling divergent SAR exploration of the pyrrole ring vector [3]. Procurement of non-methylated 7H-pyrrolo[2,3-d]pyrimidin-5-amine or 4-amino regioisomers as drop-in replacements would yield different SAR trajectories and invalidate cross-project comparability.

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine: Quantitative Differentiation Evidence for Scientific Procurement Decisions


N7-Methyl Substitution Confers 2.5- to 3.4-Fold Enhanced Kinase Inhibitory Potency Relative to N7-Unsubstituted Analog

In a direct head-to-head kinase inhibition panel, the N7-methylated pyrrolo[2,3-d]pyrimidine scaffold demonstrated consistently superior inhibitory potency across multiple kinases compared to its N7-unsubstituted (7-H) counterpart. This differential is attributed to the methyl group imposing conformational restraint that optimizes hinge-region hydrogen bonding geometry while eliminating a metabolically labile N-H donor site [1].

Kinase inhibition SAR JAK family Medicinal chemistry

5-Amino Regioisomer Enables C5-Directed Derivatization Absent in 4-Amino and 5-Unsubstituted Pyrrolopyrimidine Scaffolds

The 5-amino substitution pattern provides a unique nucleophilic handle for C5-directed derivatization that is structurally inaccessible in the more common 4-amino pyrrolo[2,3-d]pyrimidine regioisomers. In SAR studies of antiproliferative agents, 5,6-disubstituted derivatives bearing modifications at the C5 position achieved single-digit micromolar GI50 values across multiple cancer cell lines, whereas C5-unsubstituted analogs showed negligible activity [1]. The 5-amino group enables acylation, alkylation, and coupling reactions orthogonal to the C4 vector exploited in ATP-competitive hinge binders .

Synthetic accessibility Regioselective functionalization Scaffold diversification Parallel synthesis

Pyrrolo[2,3-d]pyrimidine Core Demonstrates Superior Kinase Selectivity Profile Relative to Pyrazolo[1,5-a]pyrimidine and Pyrido[2,3-d]pyrimidine Bioisosteres

A systematic chemotype-switching study optimizing Aurora A/B dual inhibitors demonstrated that transitioning from a pyrazolopyrimidine core to a pyrrolo[2,3-d]pyrimidine core enabled functionalization at the C2 position, which revealed sufficient structural differences in the kinase binding site to establish a path toward improved selectivity over CDK2 [1]. The pyrrolo[2,3-d]pyrimidine scaffold, exemplified by the 7-methyl-5-amino variant, offers differential hydrogen-bonding topology and steric occupancy compared to alternative fused pyrimidine bioisosteres commonly employed in kinase inhibitor programs [2].

Kinase selectivity Chemotype switching Off-target profiling Aurora kinase CDK

7-Methyl Substitution Reduces H-Bond Donor Count Relative to 7-Unsubstituted Analogs, Favoring Blood-Brain Barrier Penetration Predictions

Physicochemical analysis reveals that 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine possesses two hydrogen bond donors (HBD) and five hydrogen bond acceptors (HBA), compared to three HBD and five HBA for the 7-unsubstituted analog 7H-pyrrolo[2,3-d]pyrimidin-5-amine . The elimination of the N7-H hydrogen bond donor through methylation reduces topological polar surface area and improves calculated CNS multiparameter optimization (MPO) scores, a recognized predictor of blood-brain barrier permeability .

CNS drug discovery Physicochemical property BBB permeability Fragment-based drug design

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine: Optimal Research and Industrial Application Scenarios Driven by Quantitative Evidence


Kinase Inhibitor Hit-to-Lead Optimization Requiring N7-Methylated Scaffold Starting Points

For medicinal chemistry programs targeting JAK family kinases, c-Met, Axl, HPK1, LRRK2, DYRK1A, or Aurora kinases, the N7-methylated 5-amino pyrrolo[2,3-d]pyrimidine scaffold provides a potency-advantaged starting point relative to unsubstituted analogs. SAR studies demonstrate that N7-methylation confers 2.5- to 3.4-fold enhanced kinase inhibitory potency across multiple targets, attributed to conformational restraint and elimination of a metabolically labile N-H donor [1]. The scaffold has been validated in the development of HPK1 inhibitors with IC50 values as low as 3.5 nM [2], and c-Met/Axl dual inhibitors achieving IC50 values of 1 nM and 10 nM respectively with >100-fold selectivity [1]. Procurement of this specific methylated scaffold—rather than the unsubstituted 7H analog—ensures SAR compatibility with literature-validated lead series and accelerates hit expansion efforts.

CNS-Targeted Kinase Inhibitor Programs Prioritizing Blood-Brain Barrier Penetration

For CNS drug discovery programs developing LRRK2 inhibitors for Parkinson's disease or DYRK1A inhibitors for Alzheimer's disease and Down syndrome, the 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine scaffold offers a favorable physicochemical profile for BBB penetration. The compound possesses only two hydrogen bond donors compared to three in the unsubstituted analog, reducing topological polar surface area and improving CNS MPO desirability scores—a recognized predictor of BBB permeability [1][2]. The pyrrolo[2,3-d]pyrimidine core is explicitly claimed in patent literature for LRRK2 and DYRK1A inhibition [3][4]. Selection of the 7-methyl variant over the 7-H analog aligns with established CNS drug design principles and reduces the need for late-stage property optimization.

Scaffold Diversification and Parallel Library Synthesis Leveraging C5-Amino Functional Handle

For research groups engaged in library synthesis and scaffold diversification, the 5-amino substitution pattern provides a unique synthetic handle for C5-directed derivatization that is structurally inaccessible in 4-amino pyrrolo[2,3-d]pyrimidine regioisomers. The 5-amino group enables acylation, alkylation, and coupling reactions orthogonal to the C4 vector exploited in traditional ATP-competitive hinge binders [1]. SAR studies confirm that C5 functionalization is prerequisite for antiproliferative activity: 5,6-disubstituted derivatives achieve single-digit micromolar GI50 values across multiple cancer cell lines, whereas C5-unsubstituted analogs show negligible activity (>10-fold to >100-fold difference) [2]. Procurement of the 5-amino scaffold—rather than 5-unsubstituted or 5-halogenated comparators—enables exploration of chemical space inaccessible to 4-amino-centric kinase inhibitor programs.

Chemotype-Switching Strategies Seeking Improved Kinase Selectivity over CDK2 and TAM Family Off-Targets

For kinase inhibitor programs encountering selectivity liabilities with pyrazolopyrimidine, pyridopyrimidine, or quinazoline scaffolds, switching to the pyrrolo[2,3-d]pyrimidine chemotype offers a validated path toward improved kinome-wide selectivity. Structure-based design studies demonstrate that transitioning from a pyrazolopyrimidine core to a pyrrolo[2,3-d]pyrimidine core enabled functionalization at the C2 position, revealing sufficient structural differences to establish selectivity over CDK2—a common off-target in Aurora kinase programs [1]. In optimized c-Met/Axl series, the pyrrolo[2,3-d]pyrimidine scaffold achieved >100-fold selectivity over other TAM subfamily members [2]. Procurement of the 7-methyl-5-amino variant provides a selectivity-validated core for programs facing kinase selectivity challenges, supporting scaffold-hopping initiatives with literature precedent.

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